

TAK1-IN-4: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: TAK1-IN-4

Cat. No.: B607976

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the basic properties, structure, and known signaling interactions of **TAK1-IN-4**, a research compound identified as a potent inhibitor of Transforming Growth Factor- β -Activated Kinase 1 (TAK1).

Core Properties and Structure

TAK1-IN-4, also referred to as Compound 14, is a small molecule inhibitor of TAK1. While specific quantitative data on its biochemical and cellular activity, such as IC₅₀ and K_i values, are not readily available in peer-reviewed literature, its fundamental properties have been identified.

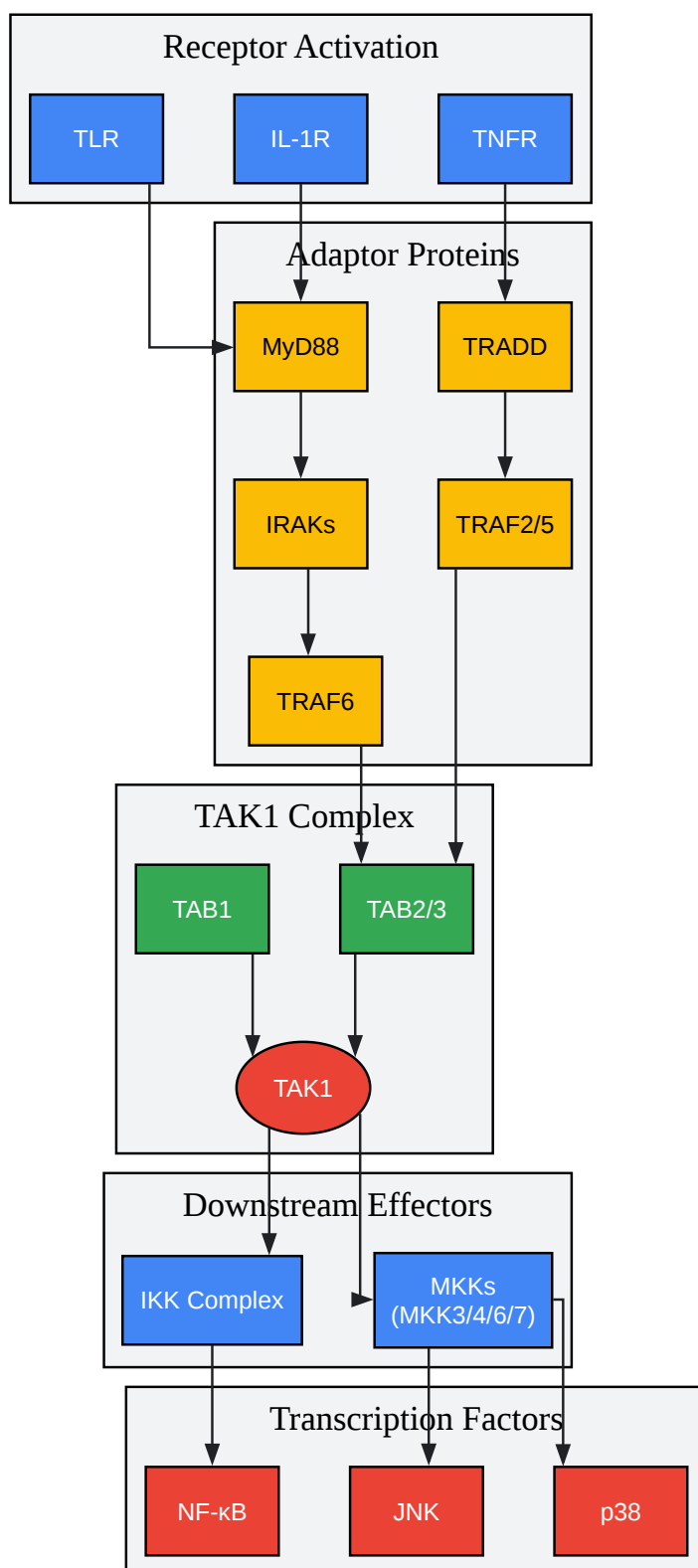
Property	Value	Source
Chemical Formula	C ₁₈ H ₁₇ N ₃ O ₃	
Molecular Weight	323.35 g/mol	
CAS Number	1570374-32-1	
SMILES	<chem>O=C(C1=CC=CC(C(NC2=NC3=C(N2CCCC)C=CC=C3)=O)=C1)O</chem>	

The precise synthesis and detailed experimental protocols for **TAK1-IN-4** are described in the patent US20180105500A1. Researchers are advised to consult this document for in-depth methodological information.

Mechanism of Action and Signaling Pathways

TAK1 is a crucial serine/threonine kinase that plays a central role in multiple signaling pathways, particularly those involved in inflammation, immunity, and cell survival. As an inhibitor of TAK1, **TAK1-IN-4** is expected to modulate these downstream pathways.

The following diagrams illustrate the key signaling cascades in which TAK1 is a central mediator.



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Fig. 1: Simplified overview of major TAK1 signaling pathways.

Experimental Protocols

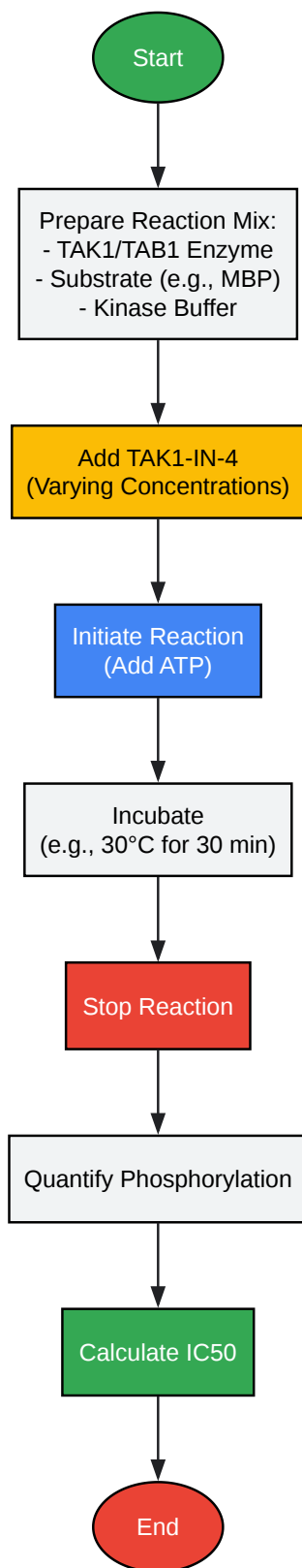
Detailed experimental protocols involving **TAK1-IN-4** are not extensively published. However, general methodologies for assessing TAK1 inhibition are well-established. Researchers can adapt these protocols for use with **TAK1-IN-4**.

In Vitro Kinase Assay

A common method to determine the inhibitory activity of a compound against TAK1 is a biochemical kinase assay. This typically involves:

- Reagents:
 - Recombinant active TAK1/TAB1 complex.
 - A suitable substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide).
 - ATP (often radiolabeled, e.g., [γ - ^{32}P]ATP or [γ - ^{33}P]ATP).
 - Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - **TAK1-IN-4** at various concentrations.
- Procedure:
 - The kinase reaction is initiated by mixing the TAK1/TAB1 complex, substrate, and varying concentrations of **TAK1-IN-4** in the kinase assay buffer.
 - The reaction is started by the addition of ATP.
 - After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
 - The amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate using techniques like SDS-PAGE and autoradiography, or through luminescence-based assays that measure ADP production.

- The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.



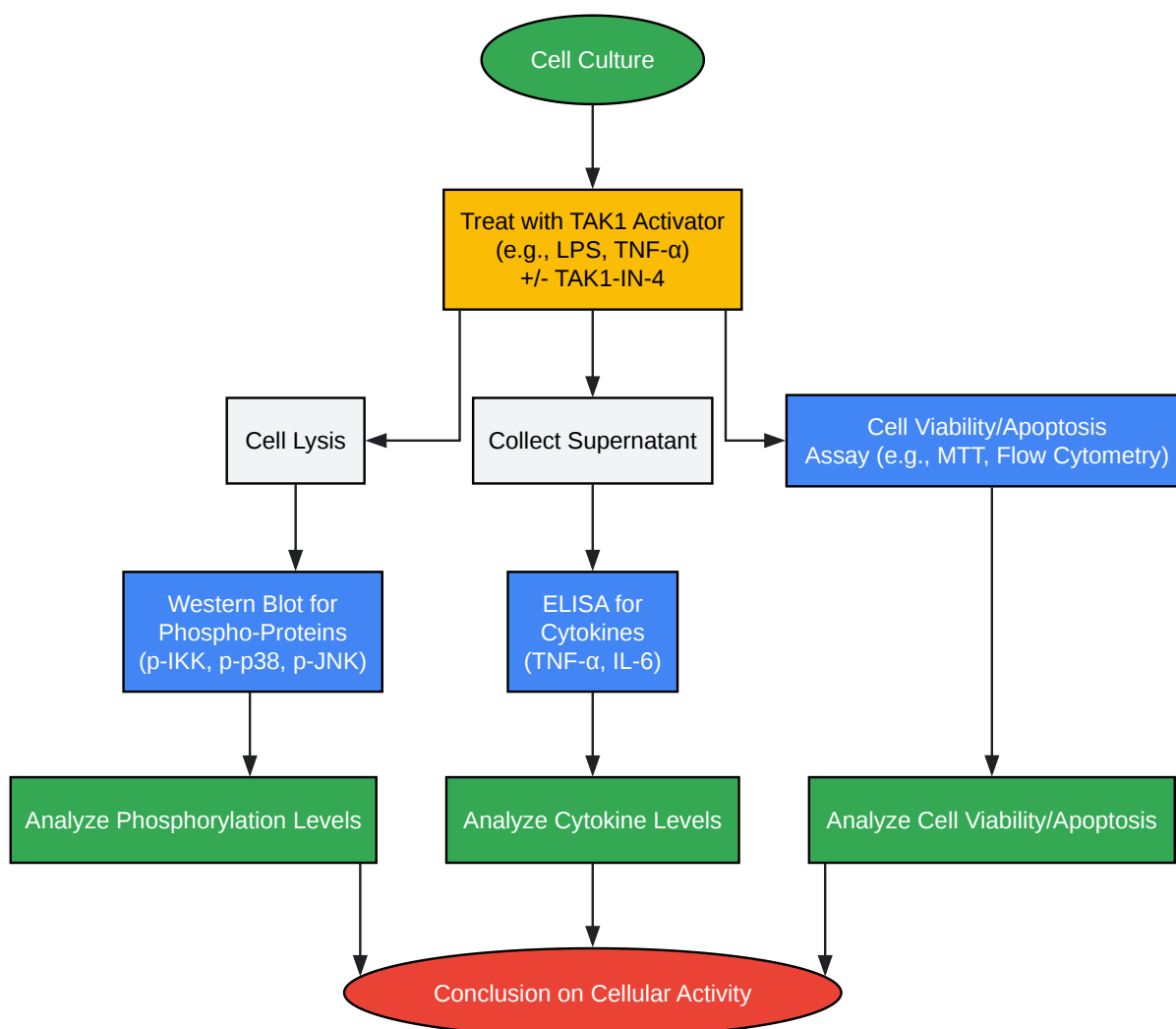
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Fig. 2: General workflow for an in vitro TAK1 kinase assay.

Cellular Assays

To assess the effect of **TAK1-IN-4** in a cellular context, various assays can be employed:

- Western Blot Analysis:
 - Treat cells (e.g., macrophages, cancer cell lines) with a known TAK1 activator (e.g., LPS, TNF- α , IL-1 β) in the presence or absence of **TAK1-IN-4**.
 - Lyse the cells and perform Western blotting to detect the phosphorylation status of downstream targets of TAK1, such as IKK α/β , p38, and JNK. A reduction in the phosphorylation of these proteins in the presence of **TAK1-IN-4** would indicate its inhibitory activity in cells.
- Cytokine Production Assays:
 - Stimulate immune cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS).
 - Treat the cells with varying concentrations of **TAK1-IN-4**.
 - Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the cell culture supernatant using methods like ELISA. Inhibition of cytokine production would demonstrate the anti-inflammatory potential of the compound.
- Cell Viability/Apoptosis Assays:
 - In certain cancer cell lines, inhibition of TAK1 can induce apoptosis, particularly in the presence of stimuli like TNF- α .
 - Treat cancer cells with **TAK1-IN-4** and/or TNF- α .
 - Assess cell viability using assays like MTT or measure apoptosis through methods such as Annexin V staining and flow cytometry.



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Fig. 3: Logical flow of cellular assays for TAK1 inhibition.

Conclusion

TAK1-IN-4 is a valuable tool for researchers investigating the roles of TAK1 in various biological processes. While detailed, publicly available quantitative data is currently limited, the provided structural information and general experimental frameworks offer a solid foundation for its application in laboratory settings. For specific and in-depth information, direct consultation of the referenced patent is highly recommended. As research progresses, a more

comprehensive understanding of the biochemical and cellular properties of **TAK1-IN-4** is anticipated.

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